molecular formula C21H20FN3O6S B560079 Vonoprazan Fumarate CAS No. 1260141-27-2

Vonoprazan Fumarate

Cat. No.: B560079
CAS No.: 1260141-27-2
M. Wt: 461.5 g/mol
InChI Key: ROGSHYHKHPCCJW-WLHGVMLRSA-N
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Description

Vonoprazan fumarate is a first-in-class potassium-competitive acid blocker used primarily for the treatment of acid-related disorders such as gastroduodenal ulcers and reflux esophagitis. It is also used in combination with antibiotics for the eradication of Helicobacter pylori . Unlike traditional proton pump inhibitors, this compound offers a more potent and sustained acid suppression .

Mechanism of Action

Target of Action

Vonoprazan Fumarate, also known as TAK-438, primarily targets the H+, K±ATPase enzyme , also known as the gastric proton pump . This enzyme is responsible for the secretion of gastric acid, making it a crucial target for the treatment of acid-related disorders .

Mode of Action

this compound is a potassium-competitive acid blocker (PCAB) . It inhibits the H+, K±ATPase enzyme in a reversible and competitive manner . Vonoprazan suppresses both basal and stimulated gastric acid secretion at the secretory surface of the gastric parietal cell through inhibition of the H+, K±ATPase enzyme .

Biochemical Pathways

The primary biochemical pathway affected by Vonoprazan involves the inhibition of gastric acid secretion. By blocking the potassium-binding site of the H+, K±ATPase enzyme, Vonoprazan prevents the enzyme from functioning, thereby reducing the production of gastric acid .

Pharmacokinetics

Vonoprazan is absorbed rapidly and reaches maximum plasma concentration at 1.5–2.0 hours after oral administration . The plasma protein binding of Vonoprazan is 80% in healthy subjects . It distributes extensively into tissues with a mean apparent volume of distribution of 1050 L . The mean apparent terminal half-life of the drug is approximately 7.7 hours in healthy adults . Vonoprazan is metabolized to inactive metabolites mainly by cytochrome P450 (CYP)3A4 and to some extent by CYP2B6, CYP2C19, CYP2D6, and SULT2A1 .

Result of Action

The primary result of Vonoprazan’s action is the suppression of gastric acid secretion, which can lead to the healing of erosive esophagitis and relief of heartburn associated with erosive esophagitis in adults . It is also used in combination with antibiotics for treating infections caused by Helicobacter pylori .

Action Environment

Vonoprazan is a weak base with a pKa of 9.6 and has acid-resistant properties . This allows it to be highly concentrated in the acidic canaliculi of the gastric parietal cells, where it exerts its acid suppression effect . The effect of food on its intestinal absorption is clinically insignificant . Exposure to dust, fume, gas, mist, vapors, or spray should be avoided .

Safety and Hazards

Vonoprazan Fumarate should be handled with care to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves .

Future Directions

Vonoprazan Fumarate is under clinical development by Phathom Pharmaceuticals and currently in Phase III for Nonerosive Reflux Disease (NERD). According to GlobalData, Phase III drugs for Nonerosive Reflux Disease (NERD) have a 33% phase transition success rate (PTSR) indication benchmark for progressing into Pre-Registration . Phathom Pharmaceuticals announced that it anticipates Vonoprazan (Voquenza) to be commercially available by December 2023 .

Biochemical Analysis

Biochemical Properties

It competitively inhibits the binding of potassium ions to this enzyme . The potency of inhibition is approximately 350 times higher than the proton pump inhibitor, lansoprazale .

Cellular Effects

Vonoprazan Fumarate has a significant impact on gastric parietal cells. It is highly concentrated in the acidic canaliculi of these cells, eliciting an acid suppression effect for longer than 24 hours after administration . This effect is due to its high pKa and acid-resistant properties .

Molecular Mechanism

The mechanism of action of this compound involves its competitive inhibition of the H+, K±ATPase enzyme. By blocking the binding of potassium ions to this enzyme, it inhibits gastric acid secretion . This inhibition is reversible and occurs in a potassium-competitive manner .

Temporal Effects in Laboratory Settings

This compound shows a long-lasting antisecretory effect. It is absorbed rapidly and reaches maximum plasma concentration at 1.5–2.0 hours after oral administration . Even after it is eliminated from the plasma, it is retained in the stomach for more than 24 hours .

Dosage Effects in Animal Models

In animal models, this compound has shown potent and sustained acid secretion inhibitory effects

Metabolic Pathways

This compound is metabolized to inactive metabolites mainly by cytochrome P450 (CYP)3A4 and to some extent by CYP2B6, CYP2C19, CYP2D6, and SULT2A1 . A mass balance study showed that 59% and 8% of the orally administered radioactivity was recovered in urine as metabolites and in an unchanged form, respectively, indicating extensive metabolism .

Transport and Distribution

This compound is distributed extensively into tissues with a mean apparent volume of distribution of 1050 L . It is highly concentrated in the acidic canaliculi of the gastric parietal cells .

Subcellular Localization

This compound selectively accumulates in gastric parietal cells in the mucosal layer of the stomach . Its high pKa promotes accumulation in the canalicular space of parietal cells, where it competitively inhibits active and resting proton pumps .

Chemical Reactions Analysis

Types of Reactions

Vonoprazan fumarate undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major product formed from these reactions is this compound itself, which is obtained after salification with fumaric acid .

Properties

IUPAC Name

(E)-but-2-enedioic acid;1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGSHYHKHPCCJW-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881681-01-2, 1260141-27-2
Record name 5-(2-Fluorophenyl)-N-methyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine (2E)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881681-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vonoprazan fumurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881681012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAK 438
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260141272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VONOPRAZAN FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QW3X4AMLB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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